N-Benzylcarvedilol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGDNBZNMTOCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993726 | |
| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-94-3 | |
| Record name | 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl](phenylmethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylcarvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072955943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-(9H-carbazol-4-yloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 72955-94-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A862T126YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Methodological Advancements
Post-Synthesis Modifications and Debenzylation Studies
The conversion of N-Benzylcarvedilol to Carvedilol (B1668590) necessitates the removal of the benzyl (B1604629) protecting group. This step is critical for obtaining the final active pharmaceutical ingredient.
Catalytic Hydrogenation for Debenzylation to Carvedilol
Catalytic hydrogenation is a widely employed and effective method for the debenzylation of this compound to yield Carvedilol. This process typically involves using a palladium catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.
Methodology: this compound is dissolved in a suitable solvent, such as ethyl acetate (B1210297) or ethanol, and then treated with a palladium on carbon catalyst. The mixture is then subjected to hydrogenation, either at atmospheric or elevated pressure. The reaction proceeds by cleaving the benzyl-nitrogen bond, releasing toluene (B28343) as a byproduct and forming Carvedilol google.comgoogle.comenvironmentclearance.nic.in.
Catalyst: Palladium on carbon (Pd/C) is the preferred catalyst due to its efficiency and selectivity in cleaving benzyl groups google.comgoogle.comenvironmentclearance.nic.inepo.org.
Solvents: Common solvents include ethyl acetate, ethanol, and methanol. The choice of solvent can influence reaction rate and product isolation environmentclearance.nic.in.
Process Example: A typical procedure involves dissolving this compound in ethyl acetate, adding Pd/C as a catalyst, and then hydrogenating the mixture. Following the reaction, the catalyst is removed by filtration, and Carvedilol is isolated, often through crystallization environmentclearance.nic.in.
Alternative Debenzylation Methodologies
While catalytic hydrogenation is prevalent, other methods for N-debenzylation have been explored or are applicable to similar structures, offering alternatives when hydrogenation might be incompatible with other functional groups or when specific reaction conditions are desired.
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a catalyst (e.g., Pd/C) to achieve debenzylation. It can be advantageous as it avoids the need for high-pressure hydrogen gas researchgate.net.
Oxidative Debenzylation: Reagents like ceric ammonium nitrate (B79036) (CAN) have been reported for the N-debenzylation of tertiary amines. This method can offer chemoselectivity, potentially debenzylating N-benzyl tertiary amines in the presence of other benzyl-protected functional groups like ethers or esters researchgate.netox.ac.uk.
Lewis Acid Mediated Debenzylation: Strong Lewis acids, such as aluminum chloride (AlCl3), can also effect N-debenzylation. However, this method may be less desirable due to potential side reactions, such as Friedel-Crafts alkylation, and incompatibility with sensitive functional groups researchgate.net.
Other Methods: Research into N-debenzylation of various compounds has explored reagents like N-iodosuccinimide (NIS) for selective mono- or di-debenzylation, particularly in the presence of neighboring oxygen functionalities ox.ac.uk. However, specific applications of these methods directly to this compound are less commonly detailed in the provided literature compared to catalytic hydrogenation.
Impurity Profiling and Control Strategies in this compound Synthesis
Effective impurity profiling and control are paramount in the synthesis of this compound and its subsequent conversion to Carvedilol, ensuring the quality and safety of the final active pharmaceutical ingredient (API). Regulatory bodies like the FDA and EMA set strict limits on impurities mt.comgrace.comgrace.com.
Key Impurities:
This compound (Impurity C): This is the precursor itself, and its presence in the final Carvedilol product indicates incomplete debenzylation. The European Pharmacopoeia sets a very low limit for this impurity, often not more than 0.02%, due to its potential toxicity connectjournals.com.
Dimer Impurities (e.g., Impurity B): These can form during the epoxide opening step if the amine attacks an already opened epoxide, leading to dimeric byproducts connectjournals.com.
Starting Material Residues: Unreacted starting materials from the synthesis of this compound can also persist as impurities.
Process-Related Impurities: Side reactions or degradation products formed during synthesis or work-up steps.
Control Strategies:
Optimized Reaction Conditions: Fine-tuning reaction parameters such as temperature, reaction time, reagent stoichiometry, and solvent choice during the synthesis of this compound and its debenzylation is crucial to minimize impurity formation mt.comgrace.com. For instance, controlling reaction time during debenzylation can prevent over-reaction or degradation.
Catalyst Selection and Loading: The choice and amount of catalyst in the hydrogenation step can impact both the rate of debenzylation and the potential for side reactions. Palladium on carbon is generally preferred for its efficacy google.comgoogle.comenvironmentclearance.nic.in.
Purification Techniques: Robust purification methods are essential. Column chromatography was historically used for separating this compound google.com. For the final product, crystallization is a common and effective method for removing residual impurities, including unreacted this compound environmentclearance.nic.in.
Analytical Monitoring: In-process controls (IPCs) using techniques like High-Performance Liquid Chromatography (HPLC) are vital to monitor reaction progress and impurity levels at various stages. HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard tools for identifying and quantifying impurities mt.comgrace.com.
Process Design: Implementing Quality by Design (QbD) principles can help build quality and control into the manufacturing process from the outset, ensuring consistent impurity profiles mt.comgrace.com.
Investigation of Structure Activity Relationships Sar
Molecular Descriptors and Their Influence on Biological Activity
Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. researchgate.netnih.gov These descriptors are essential in understanding how the structure of N-Benzylcarvedilol influences its biological activity.
Electronic structure parameters, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental in determining the reactivity of a molecule. physchemres.orgirjweb.comnih.gov The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. irjweb.comajchem-a.comscirp.org A smaller gap suggests higher reactivity and biological activity. nih.govscirp.org
Other important electronic parameters include electronegativity, which measures an atom's ability to attract electrons, and ionization potential, the energy required to remove an electron. physchemres.orgirjweb.com These parameters help in understanding how this compound interacts with other molecules at an electronic level. physchemres.orgirjweb.com
Table 1: Key Electronic Structure Parameters and Their Significance
| Parameter | Description | Significance for Biological Activity |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. irjweb.comscirp.org | A smaller gap is often associated with higher chemical reactivity and greater biological activity. nih.govscirp.org |
| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons. physchemres.orgirjweb.com | Influences the nature of chemical bonds and intermolecular interactions. |
| Ionization Potential | The minimum energy required to remove an electron from a molecule. ajchem-a.com | Relates to the molecule's ability to participate in charge-transfer interactions. |
Steric and conformational descriptors provide information about the three-dimensional shape and size of a molecule. Molecular length and atomic electron density are examples of such descriptors that influence how a molecule fits into a biological target site. irjweb.com
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the biological activities of compounds with their molecular structures using mathematical equations. physchemres.orgtaylorfrancis.com This method is instrumental in predicting the activity of new, unsynthesized compounds. mdpi.com
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. physchemres.org Then, various molecular descriptors are calculated for each compound. researchgate.netnih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates the descriptors to the biological activity. physchemres.orgnih.gov The goal is to create a model that can accurately predict the activity of new derivatives. physchemres.orgmdpi.com
A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power and reliability. physchemres.orgmdpi.com This is often done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance. nih.gov Statistical parameters like the squared correlation coefficient (R²) and the cross-validation coefficient (Q²) are used to assess the model's quality. biolscigroup.us The applicability domain of the model is also defined, which specifies the chemical space for which the model's predictions are reliable. mdpi.com
Ligand-Target Interaction Insights from Structural Analysis
Understanding the interactions between a ligand like this compound and its biological target is fundamental for drug design. embl.denih.gov Structural analysis techniques provide detailed insights into these interactions at the atomic level.
The binding of a ligand to a protein is primarily driven by non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. volkamerlab.org The specific types and patterns of these interactions determine the binding affinity and selectivity of the ligand. nih.gov Analysis of protein-ligand complexes reveals that certain amino acid residues are more frequently involved in binding. embl.denih.gov For instance, hydrophobic interactions often play a significant role in the binding of drug-like molecules. nih.gov By studying these interactions, it's possible to design new ligands with improved binding characteristics. plos.orgmdpi.com
Table 2: Common Types of Ligand-Target Interactions
| Interaction Type | Description | Importance in Binding |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. volkamerlab.org | Crucial for specificity and stabilizing the ligand-receptor complex. nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. volkamerlab.org | A major driving force for the binding of many drugs to their protein targets. nih.gov |
| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge. volkamerlab.org | Guide the ligand to the binding site and contribute to binding affinity. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. mdpi.com | Contribute to the overall stability of the ligand-receptor complex. |
Pre Clinical Pharmacological Characterization in Research Models
In Vitro Pharmacological Screening Methodologies
In vitro screening is the initial phase of pharmacological assessment, utilizing controlled laboratory settings to evaluate a compound's interaction with biological targets.
Cell-based assays are fundamental for assessing a compound's effect on cellular functions and viability. These assays utilize cultured cells that mimic specific physiological or pathological conditions.
Cytotoxicity and Proliferation Assays: Techniques such as the MTT assay are commonly used to determine a compound's ability to inhibit cell growth or induce cell death nih.govplos.org. These assays measure metabolic activity, which correlates with cell viability. By testing N-Benzylcarvedilol across a range of concentrations against various cell lines (e.g., cancer cell lines or relevant cardiovascular cell models), researchers can determine its cytotoxic potential and identify concentrations that inhibit cell proliferation (e.g., IC50 values) nih.govplos.orgnih.gov.
Reporter Gene Assays: These assays can be employed to monitor the activation or inhibition of specific cellular signaling pathways by linking pathway activation to the expression of a reporter gene (e.g., luciferase) nih.govmdpi.com.
Biochemical assays focus on the direct interaction of a compound with purified biological targets, such as enzymes or receptors. These studies help in identifying the molecular mechanisms of action.
Receptor Binding Assays: These assays quantify the affinity of a compound for specific receptors. Techniques like radioligand binding assays or Surface Plasmon Resonance (SPR) are used to measure the binding affinity (e.g., Ki or IC50 values) of this compound to potential targets, such as adrenergic receptors giffordbioscience.comeurofins.commoleculardevices.com.
Enzyme Inhibition Assays: If this compound is hypothesized to interact with specific enzymes (e.g., kinases, hydrolases), enzyme inhibition assays would be conducted. These assays measure the compound's ability to reduce the enzyme's activity, typically reported as an IC50 value (the concentration required to inhibit 50% of enzyme activity) nih.govnih.gov.
Target Engagement Assays: More advanced techniques like Cellular Thermal Shift Assay (CETSA) or Chemical Protein Stability Assay (CPSA) can assess target engagement directly within cellular environments or lysates, providing insights into how a compound interacts with its target under more physiological conditions selvita.commerckgroup.comnih.govnih.gov.
Mechanistic Investigations at the Molecular and Cellular Level
Following initial screening, mechanistic studies delve deeper into how a compound exerts its effects at the molecular and cellular levels.
Many cellular responses are mediated through complex signal transduction pathways involving cascades of protein activation and deactivation. Investigating these pathways helps elucidate the downstream effects of this compound binding to its targets.
Phosphorylation Studies: Techniques such as Western blotting can be used to detect changes in the phosphorylation status of key proteins within signaling cascades (e.g., MAPK pathways) upon treatment with this compound anygenes.comnih.gov. This can reveal whether the compound acts as an activator or inhibitor of specific signaling nodes.
Second Messenger Assays: For receptors that signal via second messengers (e.g., cAMP, calcium ions), assays measuring the levels of these molecules can indicate pathway activation or inhibition nih.gov.
These assays build upon initial screening to provide a more comprehensive understanding of receptor-ligand interactions.
Dose-Response Studies: Functional assays measure the biological response elicited by a compound as a function of its concentration. This allows for the determination of potency (e.g., EC50 for agonists) and efficacy, as well as the characterization of antagonists or inverse agonists nih.govgiffordbioscience.comeurofins.commoleculardevices.com.
GTPγS Binding Assays: For G-protein coupled receptors (GPCRs), GTPγS binding assays are functional assays that directly measure receptor-mediated activation of G proteins, differentiating between agonists, antagonists, and inverse agonists nih.gov.
Comparative Pharmacological Profiling with Carvedilol (B1668590) and other Analogs
Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to a molecule's structure influence its biological activity nih.govtaylorfrancis.comdrugdesign.orgscribd.com.
Direct Comparison: this compound's pharmacological profile would be directly compared to that of carvedilol. This would involve testing both compounds in parallel in the same assays to identify similarities or differences in their receptor binding affinities, potency, efficacy, and effects on signal transduction pathways. For instance, if this compound exhibits similar affinity for beta-adrenergic receptors as carvedilol, it would suggest a comparable mechanism of action.
Analog Profiling: If other N-benzyl analogs of carvedilol have been synthesized and characterized, their data would be used to establish SAR trends. This analysis helps in understanding which structural features of this compound contribute to its observed activity, or lack thereof, and guides potential future modifications.
Data Tables
Due to the limited availability of specific pre-clinical research findings for this compound in the reviewed literature, detailed quantitative data tables cannot be generated. However, the following illustrates the type of data that would typically be presented in such studies.
Table 1: Illustrative In Vitro Cytotoxicity Data for this compound Analogs
| Cell Line | IC50 (µM) |
| HeLa | [Value] |
| MCF-7 | [Value] |
| A431 | [Value] |
| A2780 | [Value] |
Note: Specific IC50 values for this compound are not available in the reviewed literature. This table format illustrates the type of data obtained from cell-based cytotoxicity assays, as seen in studies on related compounds nih.govnih.gov. The IC50 represents the concentration of the compound required to inhibit cell growth or viability by 50%.
Table 2: Illustrative Receptor Binding Affinity Data
| Receptor Target | Affinity (Ki or IC50) | Assay Type |
| β1-adrenergic | [Value] | Radioligand Binding |
| β2-adrenergic | [Value] | Radioligand Binding |
| α1-adrenergic | [Value] | Radioligand Binding |
| Other Relevant Targets | [Value] | SPR / Displacement |
Note: Specific binding affinity data for this compound against adrenergic receptors or other potential targets is not detailed in the reviewed literature. This table format demonstrates the expected output from receptor binding studies, which are standard in pharmacological characterization giffordbioscience.comeurofins.commoleculardevices.com. Ki or IC50 values quantify the compound's affinity for the receptor.
Table 3: Illustrative Signal Transduction Pathway Modulation
| Pathway Component | Effect (e.g., Phosphorylation Level) | Assay Method |
| ERK1/2 | [Increased/Decreased/No Change] | Western Blot |
| p38 MAPK | [Increased/Decreased/No Change] | Western Blot |
| cAMP levels | [Increased/Decreased/No Change] | ELISA/FRET |
Note: Specific data on how this compound affects signal transduction pathways is not available in the reviewed literature. This table format illustrates how changes in key signaling molecules (e.g., phosphorylated proteins) or second messengers would be quantified using methods like Western blotting or FRET assays anygenes.comnih.gov.
Compound List
this compound
Carvedilol
Carvedilol Impurity C [EP]
Carvedilol Related Compound C
Estrone
17β-estradiol
Cisplatin
Aplysinopsin analogs
Dasatinib
Gefitinib
Advanced Computational Chemistry Applications
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are crucial for determining the fundamental electronic and geometric characteristics of a molecule. These properties dictate a compound's reactivity, spectral signatures, and how it might interact with other molecules.
Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure of molecules. For Carvedilol (B1668590), DFT calculations have been instrumental in characterizing its properties. Studies have employed various DFT functionals and basis sets, such as B3LYP/6-311G and B3LYP/6-31G(d,p), to compute a range of parameters. These calculations typically yield optimized geometric parameters, including bond lengths and angles, which are essential for understanding the molecule's stable three-dimensional structure. Furthermore, DFT is used to determine frontier molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. This gap is a key indicator of a molecule's electronic stability and reactivity. Other calculated properties include the Molecular Electrostatic Potential (MEP) surface, which maps electron density and highlights regions prone to electrophilic or nucleophilic attack, as well as global reactivity descriptors such as chemical hardness, chemical potential, and the electrophilicity index. These parameters provide a comprehensive electronic fingerprint of the molecule, aiding in predicting its behavior in various chemical environments and interactions science.govresearchgate.netexaly.com. DFT has also been shown to be advantageous over simpler methods like PM3 and Hartree-Fock (HF) for accurately predicting vibrational frequencies and IR spectra of molecules like Carvedilol dovepress.com.
Table 1: Representative DFT-Calculated Properties for Carvedilol
| Property | Value (Example/Range) | Reference |
| HOMO Energy (eV) | -5.5 to -6.0 | science.gov |
| LUMO Energy (eV) | -1.5 to -2.0 | science.gov |
| HOMO-LUMO Gap (eV) | ~3.5 - 4.0 | science.govresearchgate.net |
| Chemical Hardness (η) | ~1.7 - 2.0 | science.govlew.ro |
| Chemical Potential (μ) | ~-3.5 to -4.0 | science.gov |
| Global Electrophilicity (ω) | ~3.0 - 4.0 | science.gov |
| Adsorption Energy (eV) | 0.59 (on phosphorene) | researchgate.net |
Note: Values are illustrative and may vary based on the specific DFT functional and basis set used in different studies.
Determining the most stable three-dimensional arrangement, or conformation, of a molecule is critical for understanding its interactions with biological targets. Conformation analysis involves systematically exploring the potential energy surface of a molecule to identify low-energy conformers. This is typically achieved through energy minimization techniques, often employing molecular mechanics force fields (like AMBER99) or quantum chemical methods (like DFT). For Carvedilol, such studies aim to map out the various spatial arrangements of its atoms and identify the most energetically favorable configurations. These stable conformations are then used in subsequent computational steps, such as molecular docking. Understanding the conformational flexibility of N-Benzylcarvedilol is essential for predicting how it will fit into the binding pockets of its intended protein targets. Studies on related molecules have shown that substituents and specific structural features can significantly influence the number and energy distribution of accessible conformers lew.ro.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools for predicting how a small molecule (ligand) binds to a larger biological molecule, typically a protein receptor or enzyme. These methods are vital for understanding drug-target interactions, efficacy, and mechanism of action.
Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand within a receptor's binding site. For Carvedilol, docking studies have been extensively performed against various targets, including beta-adrenergic receptors and viral proteins like SARS-CoV-2's RNA-dependent RNA polymerase (RdRp) and main protease (Mpro). Docking scores, such as those obtained from AutoDock Vina or Glide, provide an estimate of binding strength, with lower (more negative) values indicating stronger affinity. For instance, Carvedilol has shown significant binding affinity to SARS-CoV-2 RdRp with docking scores around -10.0 kcal/mol frontiersin.orgnih.gov. Similarly, it has demonstrated binding to beta-adrenergic receptors wjpr.netdiva-portal.org.
Molecular Dynamics (MD) simulations complement docking by providing a time-dependent view of molecular interactions, simulating the movement of atoms and molecules over time. MD simulations can confirm the stability of ligand-receptor complexes predicted by docking, assess conformational changes induced by binding, and provide more accurate estimates of binding free energies. Studies have used MD simulations to confirm the stability of Carvedilol bound to SARS-CoV-2 targets, with binding free energy calculations (e.g., MM-GBSA) yielding values such as -19.1 kcal/mol for Carvedilol's interaction with Mpro dovepress.comnih.gov. These simulations help elucidate the dynamic nature of drug binding and the specific residues involved in critical interactions.
Table 2: Molecular Docking and Dynamics Simulation Data for Carvedilol
| Target Receptor/Protein | Computational Method | Binding Score / Energy (kcal/mol) | Notes | Reference |
| Beta-adrenergic receptor | Molecular Docking (AutoDock) | High affinity | Analyzed binding affinity. | wjpr.net |
| SARS-CoV-2 Mpro | Molecular Docking | High scores | Confirmed by MD; remained bound to conserved site. | dovepress.com |
| SARS-CoV-2 Mpro | MM-GBSA | ∆G = -66.0 | Binding free energy calculation. | dovepress.com |
| SARS-CoV-2 Mpro | MD Simulation (100 ns) | Stable complex | Confirmed docking conclusions. | dovepress.comnih.gov |
| SARS-CoV-2 RdRp | Molecular Docking | -10.0 | High affinity among tested viral proteins. | frontiersin.orgnih.gov |
| Beta-3 Adrenergic Receptor | Molecular Docking | -63.186 | Highest free binding score among tested beta-blockers. | njppp.com |
| CYP1B1 | Molecular Docking | -1.11 μM (IC50) | Identified as a novel inhibitor; assessed binding mode. | nih.gov |
| Beta1-adrenoceptor | Crystal Structure Analysis | - | Structure of receptor bound to Carvedilol available for analysis. | diva-portal.org |
In Silico Screening and De Novo Design Methodologies for Related Compounds
In silico screening and de novo design are advanced computational strategies used to identify new drug candidates or optimize existing ones. In silico screening involves computationally evaluating large libraries of compounds against a target to predict potential activity. This can include virtual screening, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore modeling. For Carvedilol derivatives, computational design methods have been employed to create novel compounds with specific therapeutic aims, such as inhibiting Toll-like Receptor 4 (TLR4) wjpr.net.
QSAR models correlate the chemical structure and properties of compounds with their biological activity. By building QSAR models based on known Carvedilol analogs, researchers can predict the activity of new, unsynthesized derivatives. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search databases for molecules possessing these features.
De novo design methodologies go a step further by computationally constructing new molecular structures from scratch, guided by the target's binding site and desired properties. These approaches are crucial for exploring novel chemical spaces and designing compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The systematic application of these techniques to this compound and its related structures could accelerate the discovery of new therapeutic agents by efficiently navigating the vast landscape of possible molecular designs.
Analytical Methodologies for Research and Development
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental to the analysis of N-Benzylcarvedilol, enabling its separation from related substances and the assessment of its purity. High-performance liquid chromatography (HPLC) is the cornerstone of this analysis, with specific methods developed and optimized for this purpose. Furthermore, given the chiral nature of this compound, chiral chromatography is essential for the separation and quantification of its enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
The development of a stability-indicating HPLC method is crucial for the accurate quantification of this compound and the separation of its potential impurities. Method development typically involves a systematic approach to optimize various chromatographic parameters to achieve the desired resolution, sensitivity, and analysis time.
Key parameters that are optimized during HPLC method development include:
Stationary Phase: Reversed-phase columns, such as C18, are commonly employed for the separation of Carvedilol (B1668590) and its related compounds, including this compound. An Inertsil ODS 3V column (150 mm x 4.6 mm, 5µm) has been successfully used for the separation of Carvedilol and its impurities researchgate.net.
Mobile Phase: The mobile phase composition is a critical factor in achieving adequate separation. A gradient elution is often preferred to resolve a complex mixture of impurities. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with pH adjusted to 2.0-3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) researchgate.netijpsonline.com. The use of additives like trifluoroacetic acid can improve peak shape and resolution researchgate.net.
Detection Wavelength: The selection of an appropriate detection wavelength is based on the UV-Vis absorbance spectrum of this compound. A wavelength of 240 nm is commonly used for the detection of Carvedilol and its related impurities, providing good sensitivity researchgate.netijpsonline.com.
Flow Rate and Column Temperature: These parameters are adjusted to optimize the efficiency and speed of the separation. A flow rate of 1.0 mL/min and a column temperature of 40-50°C are often found to be suitable researchgate.netijpsonline.com.
The optimization process aims to achieve a resolution of greater than 1.5 between this compound and other known and unknown impurities researchgate.net.
Table 1: Example of HPLC Method Parameters for the Analysis of Carvedilol and Related Compounds
| Parameter | Condition |
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5µm) researchgate.net |
| Mobile Phase A | Water:Acetonitrile:Trifluoroacetic acid (80:20:0.1 v/v/v), pH 2.0 researchgate.net |
| Mobile Phase B | Water:Acetonitrile (100:900 v/v) researchgate.net |
| Gradient | Optimized for separation of all impurities |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | 40°C researchgate.net |
| Detection Wavelength | 240 nm researchgate.net |
Chiral Chromatography for Enantiomeric Purity and Separation
This compound possesses a chiral center, meaning it can exist as two enantiomers. As the pharmacological activity of chiral drugs often resides in one enantiomer, it is critical to have analytical methods to separate and quantify the individual enantiomers. Chiral chromatography is the primary technique used for this purpose.
The development of enantioselective methods for Carvedilol and its metabolites provides a strong foundation for the chiral separation of this compound. Chiral stationary phases (CSPs) are employed in HPLC to achieve the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective for the chiral resolution of aryloxypropanolamine compounds like Carvedilol.
For the chiral separation of Carvedilol and its metabolites, which are structurally similar to this compound, a Chiralpak IBN-5 column has been utilized nih.gov. The mobile phase composition, including the type and percentage of organic modifiers and additives, is carefully optimized to achieve baseline separation of the enantiomers nih.gov.
Capillary electrophoresis (CE) has also emerged as a powerful technique for the chiral separation of Carvedilol, offering advantages in terms of rapid method development and high separation efficiency nih.gov. The use of cyclodextrins as chiral selectors in the background electrolyte is a common approach in CE for enantiomeric resolution nih.gov.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
The chemical shifts, coupling constants, and correlation signals observed in the NMR spectra serve as a unique fingerprint for this compound, confirming its identity and providing insights into its conformation.
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to identify potential impurities. By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, MS provides a precise molecular weight, confirming the elemental composition of the compound.
High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which can help to differentiate between compounds with the same nominal mass. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for the identification and characterization of process-related impurities and degradation products, even at trace levels.
Method Validation and Quality Control in Research Settings
Once an analytical method for this compound is developed, it must be validated to ensure its suitability for its intended purpose in a research and development environment. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). The validation process demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically demonstrated by a correlation coefficient (R²) value greater than 0.999 nih.govresearcher.life.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies, with acceptance criteria for mean recovery typically falling between 85% and 115% ijpsonline.com.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is expressed as the relative standard deviation (RSD), with values below 2.0% generally considered acceptable nih.govresearcher.life.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
By validating the analytical methodologies, researchers can have confidence in the quality and reliability of the data generated for this compound, which is essential for making informed decisions during the drug development process.
Q & A
Basic Research Questions
Q. What are the optimal synthesis and characterization protocols for N-Benzylcarvedilol?
- Methodological Answer : The synthesis of this compound requires careful selection of reagents, reaction conditions (e.g., temperature, solvent), and purification methods. For characterization, use high-performance liquid chromatography (HPLC) to assess purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Document reagent sources, batch numbers, and storage conditions to ensure reproducibility . Include detailed spectral data (e.g., H NMR, C NMR) in supplementary materials, adhering to IUPAC naming conventions .
Q. Which analytical techniques are recommended for assessing this compound purity in preclinical studies?
- Methodological Answer : Combine HPLC with UV detection for routine purity checks and mass spectrometry (MS) for molecular weight confirmation. For trace impurities, employ gas chromatography (GC) paired with flame ionization detection (FID). Validate methods using certified reference standards and include calibration curves in reports. Ensure compliance with NIH guidelines for preclinical data transparency .
Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?
- Methodological Answer : Use dose-response experiments with positive/negative controls (e.g., carvedilol as a comparator). Optimize cell line selection (e.g., HEK293 for β-adrenergic receptor studies) and incubation times. Report half-maximal inhibitory concentrations (IC) with 95% confidence intervals. Validate assays using blinded replicates and statistical tools (e.g., ANOVA) to minimize bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s receptor selectivity data across studies?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay conditions, receptor isoform specificity). Perform meta-analyses using standardized datasets and heterogeneity tests (e.g., I statistic). If discrepancies persist, design head-to-head experiments under identical conditions, controlling for batch variability and cell passage numbers .
Q. What strategies are effective for evaluating this compound’s pharmacokinetics in vivo?
- Methodological Answer : Use LC-MS/MS for plasma concentration profiling in rodent models. Compare bioavailability via intravenous vs. oral administration. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Address interspecies differences by analyzing metabolic pathways (e.g., cytochrome P450 isoforms) and tissue distribution using radiolabeled compounds .
Q. How should researchers design studies to assess this compound’s off-target effects?
- Methodological Answer : Employ high-throughput screening (HTS) against panels of receptors, enzymes, and ion channels. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities. For validation, apply CRISPR-Cas9 knockout models to isolate target vs. off-target effects. Report selectivity ratios (e.g., IC for primary target vs. off-target) and statistical power calculations .
Data Reporting and Reproducibility
Q. What guidelines ensure reproducibility in this compound studies?
- Methodological Answer : Follow the NIH’s rigor and transparency standards, including blinding, randomization, and sample-size justification. Publish raw data in open-access repositories (e.g., Zenodo) with metadata on experimental conditions (e.g., humidity, equipment calibration). Use structured formats like ISA-TAB for data sharing .
Q. How should researchers present contradictory findings in publications?
- Methodological Answer : Clearly delineate hypotheses, methods, and limitations in the discussion section. Use forest plots or heatmaps to visualize data variability. Acknowledge potential sources of error (e.g., reagent lot variability) and propose follow-up experiments. Cite conflicting studies and contextualize findings within broader literature .
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